3-(4-chlorophenyl)-N-(3-fluorobenzyl)-4-(1H-tetrazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-(3-fluorobenzyl)-4-(1H-tetrazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of tetrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(3-fluorobenzyl)-4-(1H-tetrazol-1-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the butanamide moiety: This step may involve the reaction of the tetrazole intermediate with a butanoyl chloride derivative in the presence of a base.
Introduction of the 4-chlorophenyl and 3-fluorobenzyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-(3-fluorobenzyl)-4-(1H-tetrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated precursors, bases like sodium hydroxide (NaOH)
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(3-fluorobenzyl)-4-(1H-tetrazol-1-yl)butanamide would depend on its specific biological target. Generally, tetrazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-(3-fluorobenzyl)-4-(1H-tetrazol-1-yl)butanamide
- 3-(4-chlorophenyl)-N-(3-fluorobenzyl)-4-(1H-tetrazol-1-yl)pentanamide
- 3-(4-chlorophenyl)-N-(3-fluorobenzyl)-4-(1H-tetrazol-1-yl)hexanamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the 4-chlorophenyl and 3-fluorobenzyl groups with the tetrazole ring. These structural elements may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H17ClFN5O |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[(3-fluorophenyl)methyl]-4-(tetrazol-1-yl)butanamide |
InChI |
InChI=1S/C18H17ClFN5O/c19-16-6-4-14(5-7-16)15(11-25-12-22-23-24-25)9-18(26)21-10-13-2-1-3-17(20)8-13/h1-8,12,15H,9-11H2,(H,21,26) |
InChI Key |
KYAXCFZEGYOXTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC(=O)CC(CN2C=NN=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.